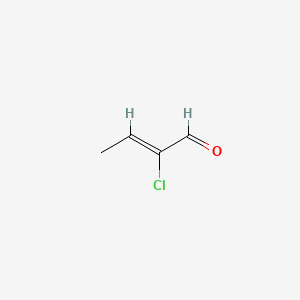
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene is an organic compound belonging to the class of cyclodecenes This compound is characterized by its unique structure, which includes a cyclodeca-1,5-diene ring substituted with dimethyl and prop-1-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene typically involves the following steps:
Formation of the Cyclodeca-1,5-diene Ring: This can be achieved through a series of cyclization reactions starting from linear precursors.
Introduction of Dimethyl Groups: Methylation reactions are used to introduce the dimethyl groups at the 1 and 5 positions.
Addition of Prop-1-en-2-yl Group: This step involves the addition of the prop-1-en-2-yl group to the 8 position, which can be done using alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Cyclization: Using metal catalysts to facilitate the cyclization process.
High-Pressure Reactions: To ensure the efficient formation of the desired product.
Purification Techniques: Such as distillation and chromatography to obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The dimethyl and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens or nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidized Derivatives: Including alcohols, ketones, and carboxylic acids.
Reduced Analogs: Such as cyclodecanes with varying degrees of saturation.
Substituted Compounds: Depending on the nature of the substituent introduced.
Scientific Research Applications
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Cyclodeca-1,5-diene: The parent compound without the dimethyl and prop-1-en-2-yl substitutions.
1,5-Dimethylcyclodeca-1,5-diene: Lacking the prop-1-en-2-yl group.
8-(Prop-1-en-2-yl)cyclodeca-1,5-diene: Lacking the dimethyl groups.
Uniqueness: (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene is unique due to the specific arrangement and combination of its substituents, which confer distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6-,14-9-/t15-/m0/s1 |
InChI Key |
XMRKUJJDDKYUHV-ZCGSDFCLSA-N |
SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@H](CC1)C(=C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Synonyms |
germacrene A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




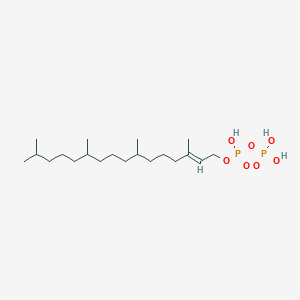
![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)


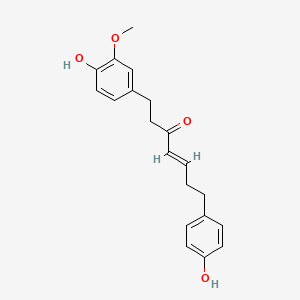
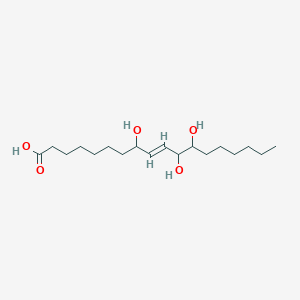
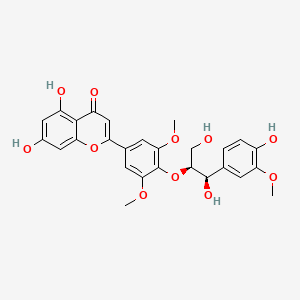


![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)

